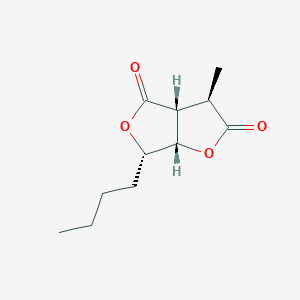

Dihydrocanadensolide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(3R,3aR,6S,6aS)-6-butyl-3-methyl-3,3a,6,6a-tetrahydrofuro[2,3-c]furan-2,4-dione |

InChI |

InChI=1S/C11H16O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h6-9H,3-5H2,1-2H3/t6-,7+,8-,9-/m1/s1 |

InChI Key |

AKGDZWRMFDLKFE-BZNPZCIMSA-N |

Isomeric SMILES |

CCCC[C@H]1[C@@H]2[C@@H]([C@H](C(=O)O2)C)C(=O)O1 |

Canonical SMILES |

CCCCC1C2C(C(C(=O)O2)C)C(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Isolation

Sources of Isolation

The identification of Dihydrocanadensolide has been documented in distinct natural environments, primarily from fungal cultures and a widely consumed fermented food product.

This compound is recognized as a secondary metabolite produced by several species of fungi. It was notably isolated from the culture filtrates of Penicillium canadense. gla.ac.ukgla.ac.uklookchem.com In these cultures, it is often found alongside other related lactone compounds. gla.ac.ukgla.ac.uk

More recently, the compound, specifically (−)-dihydrocanadensolide, has been successfully isolated from Aspergillus sp. nih.govnih.govresearchgate.net In one instance, an endophytic fungus identified as Aspergillus sp. MJ01, which was isolated from the plant Crassula arborescens, was shown to produce this compound among other bioactive compounds. nih.govnih.govresearchgate.net

The following table summarizes the key fungal sources and other metabolites that were isolated along with this compound in the respective studies.

| Source Organism | Co-isolated Compounds | Reference |

| Penicillium canadense | Canadensolide (B1215938), Canadensic acid, Isocanadensic acid, Dihydroisocanadensic acid | gla.ac.ukgla.ac.uk |

| Aspergillus sp. (MJ01) | Aspertamarinoic acid, Kojic acid, Citreoisocoumarin, Astellolide A, Astellolide B | nih.govnih.govresearchgate.net |

Beyond its fungal origins, this compound has been identified in fermented food products. Notably, it was identified for the first time in a food item as a secondary metabolite in fermented soy sauce. researchgate.netacs.orgnih.govwebsiteonline.cn This discovery was significant as it characterized the presence of the bioactive compound in a common condiment. researchgate.net The research identified this compound along with other bioactive metabolites of fungi and yeasts, such as kojic acid and vanillic acid, within the ethyl acetate (B1210297) extract of the soy sauce. acs.orgnih.gov

Isolation Methodologies from Complex Matrices

The process of isolating this compound from its natural sources involves a combination of extraction and chromatographic techniques to separate it from a multitude of other compounds.

Solvent extraction is the initial and crucial step for obtaining a crude extract containing this compound. The choice of solvent is critical for efficiently extracting the target compound from the source material.

From Fungal Cultures: In the case of Aspergillus sp. cultures grown on agar, the medium was extracted multiple times with a solvent mixture of ethyl acetate-methanol-acetic acid (80:15:5 v/v/v). nih.gov The resulting organic solution was then concentrated and partitioned between ethyl acetate (EtOAc) and water to separate compounds based on polarity. nih.gov

From Fermented Soy Sauce: For isolation from soy sauce, the liquid was extracted three times with an equal volume of ethyl acetate. websiteonline.cn The combined ethyl acetate phases were then dried over anhydrous sodium sulfate (B86663) and concentrated under a vacuum to yield a solid extract. websiteonline.cn

Following initial extraction, chromatographic methods are essential for the purification of this compound from the crude extract. solubilityofthings.com This separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. rotachrom.comlibretexts.org

Column chromatography is a fundamental and widely used technique for the purification of this compound. rotachrom.com

In the study on fermented soy sauce, the concentrated ethyl acetate extract was subjected to flash column chromatography. websiteonline.cn The process is detailed in the table below.

| Step | Description | Reference |

| 1. Preparation | The solid ethyl acetate extract was redissolved, mixed with silica (B1680970) gel, and dried. | websiteonline.cn |

| 2. Loading | The extract-laden silica gel was loaded onto a normal phase silica gel flash column. | websiteonline.cn |

| 3. Elution | The column was eluted with a gradient of hexane (B92381)/acetone (B3395972), starting from a 9:1 ratio and progressively increasing the acetone concentration. | websiteonline.cn |

| 4. Fraction Collection | Eluate was collected in portions and monitored by Thin Layer Chromatography (TLC). | websiteonline.cn |

| 5. Crystallization | The fractions containing the target compound were combined, and upon slow solvent evaporation, yielded colorless, needle-shaped crystals of this compound. | websiteonline.cn |

Similarly, for the isolation from Aspergillus sp., the crude extract was first fractionated using Medium-Pressure Liquid Chromatography (MPLC) on an RP-18 column. nih.gov The active fractions were then pooled and subjected to further purification by repeated column chromatography on silica gel to yield pure (−)-dihydrocanadensolide. nih.gov

Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. iitg.ac.inglsciences.com In the context of natural product chemistry, HPLC is indispensable for analyzing complex extracts from fungal cultures to create chromatographic profiles of metabolites and for purifying specific compounds like this compound. nih.gov The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. mdpi.com Separation is achieved based on the differential interactions of each compound with the stationary and mobile phases, leading to different retention times. lctsbible.com

While specific HPLC retention time data for this compound is not extensively detailed in the reviewed literature, standardized methods for analyzing fungal metabolites are well-established. nih.gov These methods are typically used for screening fungal extracts, including those from Penicillium species, which are known producers of this compound. gla.ac.uktandfonline.com A general approach involves using a reversed-phase column (e.g., C18) with a gradient elution system, commonly employing a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile. tandfonline.com This setup is effective for separating a wide range of secondary metabolites with varying polarities.

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-Phase C18 | tandfonline.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid (v/v) | tandfonline.com |

| Elution | Linear gradient, e.g., 5% to 100% Acetonitrile over 13 minutes | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | Diode Array Detector (DAD) and/or Mass Spectrometry (MS) | nih.govtandfonline.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds. nih.govresearchgate.net It plays a crucial role in the isolation of this compound by allowing for the rapid monitoring of fractions from column chromatography and for preparative-scale purification. gla.ac.ukwebsiteonline.cn The principle of TLC involves a stationary phase, typically a thin layer of silica gel coated on a plate, and a liquid mobile phase (solvent system). psu.edu As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. researchgate.net

In the isolation of this compound from soy sauce, TLC was used to pool eluates from flash column chromatography. websiteonline.cn Spots were visualized using UV light and iodine vapors. websiteonline.cn Similarly, research on metabolites from Penicillium canadense utilized preparative TLC on Kieselgel plates to purify compounds, with visualization aided by iodine. gla.ac.uk The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. iitg.ac.inanveshanaindia.com

| Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Source |

|---|---|---|---|

| Silica gel 60 F254 | Hexane / Ethyl Acetate / Formic Acid (80:20:1, v/v/v) | 0.26 | websiteonline.cn |

| Kieselgel G | Chloroform (CHCl₃) | 0.45 | gla.ac.uk |

| Kieselgel HF254 (Preparative) | Not specified | Not specified | gla.ac.uk |

Biosynthetic Pathways

Proposed Biosynthetic Precursors and Intermediates

The carbon skeleton of dihydrocanadensolide is thought to be derived from the condensation of a fatty acid with an intermediate of the tricarboxylic acid (TCA) cycle. gla.ac.uk Research points towards an alkylcitric acid-type intermediate as a key player in the biosynthetic route. gla.ac.ukgla.ac.uk This hypothesis is supported by labeling experiments and the isolation of related monolactones from the same fungal cultures. gla.ac.uk

Key proposed precursors and intermediates in the biosynthesis of this compound are detailed below:

| Precursor/Intermediate | Proposed Role in Biosynthesis |

| Fatty Acid (e.g., Butyryl-CoA) | Provides the alkyl side chain of the molecule. |

| Oxaloacetate | A TCA cycle intermediate that condenses with the fatty acid. |

| Alkylcitric Acid Intermediate | A key intermediate formed from the initial condensation, which undergoes further modifications. gla.ac.ukgla.ac.uk |

| Protoisocanadensic Acid | A proposed key intermediate leading to the formation of both canadensolide (B1215938) and this compound. gla.ac.uk |

| Canadensic Acid | A related monolactone isolated from P. canadense whose biosynthesis is linked to that of this compound. gla.ac.ukgla.ac.uk |

| Isocanadensic Acid | Another related monolactone that provides clues to the overall biosynthetic network. gla.ac.ukgla.ac.uk |

Enzymatic Steps and Mechanisms of Biogenesis

The transformation of precursors into this compound involves a cascade of enzymatic reactions. While the specific enzymes have not all been fully characterized, the proposed mechanisms involve several key steps typical of secondary metabolite biosynthesis in fungi. nih.gov These enzymatic processes are believed to include condensation, reduction, dehydration, and lactonization reactions. gla.ac.uk

The biogenesis likely involves a polyketide synthase (PKS) or a related enzymatic complex that orchestrates the assembly of the carbon backbone. mdpi.com The formation of the bicyclic lactone structure is a critical step, likely catalyzed by specific lactonases or through intramolecular cyclization events. The conversion of related intermediates, such as canadensolide to this compound, has been demonstrated, suggesting the presence of reductase enzymes capable of saturating the double bond present in canadensolide. gla.ac.ukgla.ac.uk

The general enzymatic steps can be conceptualized as:

Condensation: An initial condensation reaction between a fatty acid derivative and a TCA cycle intermediate.

Modification of the Carbon Skeleton: A series of enzymatic modifications including reductions and dehydrations.

Lactonization: Formation of the two lactone rings through intramolecular cyclization.

Final Tailoring Reactions: Reductions or other modifications to yield the final this compound structure.

Stereochemical Control in Biosynthesis

The biosynthesis of this compound results in a specific stereoisomer, indicating a high degree of stereochemical control by the enzymes involved. The molecule possesses multiple chiral centers, and their precise configuration is crucial for its biological activity. researchgate.net The natural stereostructure of this compound has been determined as (3S,3aS,6R,6aR)-6-butyl-3-methyltetrahydrofuro[3,4-b]furan-2,4-dione. websiteonline.cn

This stereochemical outcome is dictated by the three-dimensional structure of the active sites of the biosynthetic enzymes. mdpi.com These enzymes bind the substrates and intermediates in a specific orientation, ensuring that the subsequent chemical reactions occur with precise stereoselectivity. For instance, reductase enzymes involved in the pathway will deliver hydride ions from a specific face of the substrate molecule, leading to a defined stereochemistry at the resulting chiral center. The cis-fusion of the two lactone rings is another key stereochemical feature that is enzymatically controlled during the cyclization process. gla.ac.ukgla.ac.uk The study of stereochemical control in related polyketide biosynthesis provides a framework for understanding how the specific chirality of this compound is established. mdpi.com

Regulation of Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound in microorganisms is a tightly regulated process, often influenced by environmental cues and the physiological state of the organism. The genes responsible for the biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). frontiersin.org The expression of these genes is controlled by regulatory proteins that can act as activators or repressors. frontiersin.org

Chemical Synthesis and Methodologies

Total Synthesis Strategies

The total synthesis of Dihydrocanadensolide has been approached through several distinct strategies, each highlighting different methods for assembling the core tetrahydrofuro[3,4-b]furan-2,4-dione skeleton and controlling its stereochemistry. These approaches often leverage key transformations to construct the bicyclic system and install the requisite stereocenters with high fidelity.

Retrosynthetic Analysis

The strategic disconnection of this compound has led to several convergent and linear synthetic plans. Common retrosynthetic analyses reveal key fragments and the transformations needed to assemble them.

Tungsten-π-Allyl Complex Approach : One strategy disconnects the bicyclic lactone at the C-O bond of the tetrahydrofuran (B95107) ring and the C-C bond connecting the side chain. This leads back to a key intermediate, a trans-α-methylene γ-butyrolactone bearing an anti-homoallylic alcohol. acs.orgnih.gov This intermediate is further derived from simpler acyclic precursors, such as a chloropropargyl derivative, which is assembled from commercially available materials like 1-hexyne. acs.orgacs.org

Aza-Claisen Rearrangement Approach : An alternative retrosynthesis involves disconnecting the n-butyl side chain and the second lactone ring. This simplifies the target to a key γ-butyrolactone intermediate. acs.orgnih.gov This lactone is the product of a cyclization of a γ,δ-unsaturated amide, which itself is generated through a highly diastereoselective zwitterionic aza-Claisen rearrangement. acs.orgnih.govacs.org The precursors for this rearrangement are optically active N-allyl pyrrolidines and appropriate acid chlorides. acs.org

Radical Cyclization Approach : A third approach disconnects the tetrahydrofuran ring through a radical cyclization pathway. capes.gov.br This retrosynthesis identifies a 5-hexenyl radical precursor, which can be synthesized from a chiral pool starting material like D-xylose, as the key intermediate. capes.gov.brresearchgate.net This strategy elegantly uses the inherent stereochemistry of the carbohydrate starting material to establish the stereocenters in the final product.

Key Synthetic Intermediates and Building Blocks

The various synthetic routes toward this compound rely on the preparation of crucial intermediates and building blocks that contain the necessary structural features and stereochemical information.

Key intermediates include optically active γ-butyrolactones, which serve as versatile precursors. acs.orgnih.gov In one pathway, these lactones are generated from the cyclization of γ,δ-unsaturated amides. nih.gov Another prominent strategy employs organometallic species, specifically tungsten-π-allyl complexes, which are instrumental in forming the lactone structure. acs.orgnih.gov For syntheses beginning from the chiral pool, complex building blocks are derived from carbohydrates; for instance, 5-hexenyl systems are prepared from D-xylose to serve as precursors for radical cyclizations. capes.gov.brresearchgate.net The table below summarizes some of the pivotal building blocks and intermediates.

| Building Block/Intermediate | Synthetic Origin/Precursor | Key Transformation | Reference |

| γ,δ-Unsaturated Amides | Optically-active N-allyl pyrrolidines and acid chlorides | Zwitterionic aza-Claisen Rearrangement | acs.org, nih.gov |

| Optically Active γ-Butyrolactones | γ,δ-Unsaturated amides | Iodocyclization | acs.org, nih.gov |

| Tungsten−π,γ-Lactonyl Complexes | Propargyltungsten complexes | Intramolecular Alkoxycarbonylation | acs.org, nih.gov |

| (+)-Diol | Chloropropargyl derivative | Asymmetric Dihydroxylation | acs.org |

| 5-Hexenyl Radical Precursor | D-Xylose | Multi-step carbohydrate modification | capes.gov.br, researchgate.net |

| Protoisocanadensic acid | N/A | Proposed biosynthetic intermediate | gla.ac.uk |

Stereoselective Approaches

Controlling the stereochemistry of the four chiral centers in this compound is a central challenge in its synthesis. Chemists have employed a range of stereoselective methods, including asymmetric catalysis, diastereoselective rearrangements, and the use of chiral starting materials.

Asymmetric catalysis introduces chirality by using a small amount of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. researchgate.netmdpi.com

A notable application of asymmetric catalysis in the synthesis of (+)-Dihydrocanadensolide is the Sharpless asymmetric dihydroxylation. In a synthesis reported by Liu and coworkers, a chloropropargyl derivative was subjected to asymmetric cis-dihydroxylation using the AD-mix-α catalyst. acs.org This reaction produced the corresponding (+)-diol in high yield (96%) and with excellent enantioselectivity, establishing one of the key stereocenters that would be incorporated into the final natural product. acs.orgacs.org

Diastereoselective reactions are widely used to control relative stereochemistry by taking advantage of existing chiral centers within a molecule to influence the formation of new ones.

Zwitterionic Aza-Claisen Rearrangement : A highly efficient synthesis of (+)-Dihydrocanadensolide utilizes a diastereoselective zwitterionic aza-Claisen rearrangement. acs.orgnih.gov The rearrangement of optically-active N-allyl pyrrolidines with specific acid chlorides proceeds with high simple diastereoselection and 1,2-asymmetric induction to create a new C-C bond adjacent to an existing chiral center. acs.orgnih.govthieme-connect.com The resulting γ,δ-unsaturated amide is then cyclized to a γ-butyrolactone, which is a key intermediate for the synthesis of the target molecule. acs.org

Intramolecular Radical Cyclization : A stereoselective intramolecular radical cyclization has been used to construct the bicyclic core of (+)-Dihydrocanadensolide. capes.gov.br Starting from D-xylose, a 5-hexenyl system is prepared. The subsequent radical cyclization proceeds with a high degree of stereocontrol, influenced by the pre-existing stereocenters derived from the carbohydrate starting material. capes.gov.brresearchgate.netcapes.gov.br This method effectively translates the stereochemical information of the chiral pool material into the final product's core structure.

The chiral pool approach involves using readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. york.ac.uk

The synthesis of (+)-Dihydrocanadensolide from D-xylose is a prime example of this strategy. capes.gov.brdntb.gov.ua Researchers have developed a route that begins with D-xylose and transforms it through a series of steps into a key 5-hexenyl iodide precursor. capes.gov.brcapes.gov.br An intramolecular radical cyclization of this precursor, followed by further functional group manipulations, yields (+)-Dihydrocanadensolide. capes.gov.br This approach leverages the defined stereochemistry of D-xylose to establish the absolute configuration of the target molecule, avoiding the need for chiral resolution or asymmetric catalysis in the key stereocenter-forming steps. capes.gov.brresearchgate.net

Protecting Group Strategies

In the multistep synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. total-synthesis.com The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps while allowing for selective removal. ethz.chrsc.org

In syntheses of furofuran lignans (B1203133) and related structures, several protecting group strategies have been employed:

Hydroxyl Group Protection: Alcohols are commonly protected as ethers or esters. In a synthesis of (±)-dihydrokawain-5-ol, a related natural product, a methoxymethyl (MOM) ether was used to selectively protect a homoallylic alcohol over an allylic alcohol, demonstrating regioselective protection. acs.org For syntheses proceeding through phenolic intermediates, methanesulfonyl-protected phenols have been used to enhance stability towards acidic conditions, a crucial factor in cyclization steps. soton.ac.uk

Orthogonal Strategies: In complex syntheses, an orthogonal protecting group strategy is often necessary. This involves using multiple protecting groups that can be removed under different, specific conditions. total-synthesis.com For example, a silyl (B83357) ether (like TBDMS) might be used alongside a benzyl (B1604629) ether. The silyl group can be removed with fluoride (B91410) ions (e.g., TBAF), while the benzyl group is stable to these conditions and is typically removed later by hydrogenolysis. This allows for the selective deprotection and reaction of different hydroxyl groups within the same molecule.

The following table summarizes common protecting groups applicable to syntheses in this class of compounds:

Table 1: Common Protecting Groups in Furofuran Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagent(s) |

|---|---|---|---|

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Tetrabutylammonium fluoride (TBAF) |

| Alcohol | Methoxymethyl ether | MOM | Acid (e.g., HCl) |

| Alcohol | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Phenol | Methanesulfonyl ester | Ms | Strong base (e.g., KOH) |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

Convergent vs. Linear Synthesis Design

Linear Approach: A notable synthesis of (+)-dihydrocanadensolide utilizes a linear strategy starting from a chiral pool material, D-xylose. capes.gov.brresearchgate.netdntb.gov.ua In this approach, the carbohydrate starting material is methodically elaborated through a series of reactions, including a key radical cyclization step, to form the final product. The stereochemistry of the starting material is used to control the stereocenters in the product.

Convergent Approach: A highly efficient synthesis of (+)-dihydrocanadensolide was achieved through a convergent route featuring a zwitterionic aza-Claisen rearrangement. acs.org This strategy involves the preparation of two key intermediates: an optically active N-allyl pyrrolidine (B122466) and a specific acid chloride. These two fragments are then coupled in the key rearrangement step. This method allows for the independent synthesis and optimization of the fragments, embodying the principles of a convergent design. chemrxiv.orgrsc.org Similarly, syntheses of related furofuran lignans have been designed around the coupling of two separately synthesized aryl-substituted precursors. psu.edu

Synthetic Challenges and Solutions

The synthesis of this compound presents two primary challenges: the construction of the bicyclic furo[3,4-b]furan-2-one (furofuranone) core and the precise control of its multiple stereocenters.

Construction of Furofuranone Core Structure

The 3,7-dioxabicyclo[3.3.0]octanone, or furofuranone, skeleton is the central structural motif of this compound. Several methodologies have been successfully applied to construct this core.

Radical Cyclization: An intramolecular radical cyclization of a 5-hexenyl system derived from D-xylose has been used to forge the bicyclic core. capes.gov.brresearchgate.net This method involves the generation of a radical which attacks an alkene intramolecularly to form the five-membered tetrahydrofuran ring, followed by subsequent lactonization to complete the furofuranone structure.

Tandem Cyclization Reactions: A synthesis by Takai and coworkers employs a powerful sequence starting with a zwitterionic aza-Claisen rearrangement. The product of this reaction, a γ,δ-unsaturated amide, is cyclized to a γ-butyrolactone. A subsequent one-pot Swern oxidation and Grignard reaction, followed by a final oxidation/cyclization sequence, completes the furofuranone core. acs.org

Tungsten-Mediated Cycloaddition: The reaction of tungsten-π-allyl complexes has been utilized in the total synthesis of (+)-dihydrocanadensolide and other bicyclic lactones. acs.org

Pauson-Khand Reaction: While not reported for this compound itself, the hetero-Pauson-Khand reaction of alkynyl aldehydes is a powerful method for constructing fused butenolides, which are intermediates that can lead to the furofuranone core. acs.org

Intramolecular C-H Insertion: A more recent strategy for building the furofuranone skeleton involves the rhodium-catalyzed intramolecular C-H insertion of α-diazo-γ-butyrolactones. researchgate.netsoton.ac.uk This method provides a direct and highly stereoselective route to the endo,exo-substituted bicyclic system characteristic of many lignans.

Control of Multiple Stereocenters

This compound possesses several contiguous stereocenters, and their precise spatial arrangement is crucial. Controlling this stereochemistry is a significant challenge that has been addressed through various stereoselective reactions. rsc.orgnih.gov

Substrate Control: In the synthesis starting from D-xylose, the inherent chirality of the carbohydrate is used to direct the stereochemical outcome of the key radical cyclization step. capes.gov.brresearchgate.net The study highlighted the influence of an existing stereocenter on the formation of new ones during the cyclization.

Asymmetric Rearrangements: The zwitterionic aza-Claisen rearrangement used in a convergent synthesis proceeds with high diastereoselectivity. acs.org This is an example of internal asymmetric induction, where the existing chirality in the N-allyl pyrrolidine substrate controls the stereochemistry of the newly formed C-C bond. acs.org The Ireland-Claisen rearrangement is another powerful tool known for its ability to control stereochemistry through a predictable chair-like transition state, and it has been widely used in natural product synthesis. acs.orgnumberanalytics.combeilstein-journals.org

Reagent Control: In other approaches, chiral reagents or catalysts can be used to induce enantioselectivity. While not specifically detailed for this compound, the development of asymmetric variants of key reactions like C-H insertion or aldol (B89426) reactions is a common strategy for controlling absolute stereochemistry in the synthesis of furofuran lignans. soton.ac.uk

Development of Novel Synthetic Methodologies Applicable to Bis-Lactone (B144190) Scaffolds

The interest in this compound and related natural products has spurred the development of new synthetic methods for constructing bis-lactone and furofuranone scaffolds.

Domino and Cascade Reactions: Modern organic synthesis emphasizes efficiency through cascade reactions, where multiple bonds are formed in a single operation. The development of a domino Knoevenagel–Michael reaction for the synthesis of bis-tetronic acids is one such example. dirzon.com Similarly, an acetal-initiated Prins bicyclization provides a direct, single-step process for generating related fused heterocyclic systems. researchgate.net

Environmentally Friendly Approaches: There is a growing focus on "green" chemistry. The use of Kolbe electrolysis to initiate radical cyclizations represents an environmentally benign method that avoids toxic reagents like tributyltin hydride, which is traditionally used in radical reactions. organic-chemistry.org

Novel Catalytic Systems: The development of new catalysts continues to advance synthesis. For instance, the use of carbon-supported copper nanoparticles to catalyze azide-alkyne cycloadditions (click chemistry) in the synthesis of complex molecules represents a move towards more sustainable and earth-abundant metal catalysis. mdpi.com For the furofuranone core, rhodium and molybdenum-based catalysts have enabled powerful transformations like C-H insertion and Pauson-Khand type reactions, respectively. acs.orgsoton.ac.uk These catalytic methods offer high efficiency and selectivity, making the construction of complex bis-lactone scaffolds more accessible.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Backbone Analysis

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial and essential steps in determining the basic structure or "backbone" of a molecule like Dihydrocanadensolide.

Research Findings: Analysis of the ¹H and ¹³C NMR spectra of this compound provides the foundational data for its planar structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. For instance, signals corresponding to oxygenated methines, methyl groups, and methylene (B1212753) groups are readily identified. mdpi.com The ¹³C NMR spectrum complements this by indicating the number and type of carbon atoms, such as carbonyls, unsaturated carbons, and aliphatic carbons. mdpi.com Together, these 1D spectra allow for the initial assembly of the molecular fragments, such as the n-butyl group and the α,β-unsaturated γ-lactone ring. nih.gov

Below is a table summarizing the ¹H and ¹³C NMR spectral data for (-)-Dihydrocanadensolide isolated from Aspergillus sp.. mdpi.com

Table 1: ¹H and ¹³C NMR Data for (-)-Dihydrocanadensolide (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 176.1 | - |

| 3 | 136.5 | - |

| 3a | 150.8 | - |

| 3' | 10.7 | 2.13 (d, 2.0) |

| 4 | 166.4 | - |

| 6 | 70.6 | 4.14 (ddd, 1.4, 5.6, 7.4) |

| 6a | 85.7 | 5.09 (quint, 1.8) |

| 7 | 35.0 | 1.70 (m) |

| 8 | 29.5 | 1.53 (m), 1.43 (m) |

| 9 | 23.7 | 1.42 (m) |

| 10 | 14.5 | 0.96 (t, 7.1) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete structure and for determining the relative stereochemistry.

Research Findings:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, ¹H-¹H COSY correlations were essential in establishing the connectivity within the n-butyl group (e.g., correlations between H₂-7, H₂-8, H₂-9, and H₃-10) and confirming the link between H-6 and H-6a. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique provides definitive one-bond C-H connections, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (2-4 bonds) between protons and carbons, which is vital for connecting different structural fragments. In the analysis of this compound, key HMBC correlations included those from the methyl protons (H₃-3') to carbons C-2, C-3, and C-3a, and from H-6a to C-3a, which confirmed the structure of the α,β-unsaturated γ-lactone ring and its linkage to the rest of the molecule. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of their bonding connectivity. This is particularly powerful for determining the relative stereochemistry of a molecule. In studies of this compound and its analogues, NOESY correlations have been used to establish the relative configuration of the chiral centers. nih.govpurdue.edunih.gov For instance, NOESY correlations between H₂-8b, H-6, and H-6a indicated that these protons are on the same face of the molecule (co-facial). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule.

Research Findings: The molecular formula of this compound has been confirmed using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). In one study, a deprotonated molecule [M-H]⁻ was observed at an m/z of 227.0923. mdpi.com This experimental value is consistent with the calculated mass for the formula C₁₁H₁₅O₄ (calculated m/z 227.0919), which corresponds to the deprotonated form of this compound (C₁₁H₁₆O₄). This exact mass measurement provides strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to provide structural information.

Research Findings: Analysis of this compound using techniques like Electron Ionization Mass Spectrometry (EI/MS) provides characteristic fragmentation patterns that support the proposed structure. websiteonline.cn The mass spectrum shows a parent peak corresponding to the molecular weight of 212 g/mol . Key fragmentations observed include the loss of the n-butyl group attached to the B-ring, leading to a prominent base peak at m/z 98. Another significant molecular ion peak appears at m/z 69, which is attributed to the fragmentation and opening of the A-ring. websiteonline.cn These fragmentation pathways are consistent with the bicyclic lactone structure of this compound.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography on a single crystal provides the unambiguous determination of the absolute configuration of a chiral molecule.

Research Findings: The absolute stereochemistry of this compound, a point of some historical controversy, has been definitively established through single-crystal X-ray diffraction analysis. websiteonline.cn When a suitable single crystal of the compound is obtained, X-ray analysis can determine the precise three-dimensional arrangement of every atom. Studies on (-)-Dihydrocanadensolide isolated from Aspergillus sp. and this compound from soy sauce have confirmed the absolute configuration as (3S, 3aS, 6R, 6aR). nih.govwebsiteonline.cn The crystallographic data is often deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.comwebsiteonline.cn

Below is a table summarizing the crystallographic data obtained for (-)-Dihydrocanadensolide. nih.gov

Table 2: Crystal Data and Structure Refinement for (-)-Dihydrocanadensolide

| Parameter | Value |

|---|---|

| CCDC Number | 2213294 |

| Empirical formula | C₁₁H₁₆O₄ |

| Crystal system | Monoclinic |

| Space group | P1 21 1 |

| a (Å) | 6.6129(8) |

| b (Å) | 6.6141(8) |

| c (Å) | 13.4692(16) |

| α (°) | 90 |

| β (°) | 80.195(7) |

| γ (°) | 90 |

| Volume (ų) | 580.14(12) |

| Z | 2 |

Chiroptical Methods (e.g., ORD, CD) for Stereochemical Assignment

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are fundamental in assigning the absolute configuration of stereocenters. numberanalytics.commdpi.com These techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provide crucial data on the spatial arrangement of atoms. numberanalytics.comnih.gov

ORD measures the change in optical rotation of a substance with the wavelength of light. kud.ac.inslideshare.net A key phenomenon observed in ORD is the Cotton effect, which is the characteristic "anomalous" shape of the ORD curve in the region of a chromophore's absorption band. mgcub.ac.inamrita.edu The sign of the Cotton effect—positive if the rotation first increases with decreasing wavelength, and negative if it first decreases—is directly related to the stereochemistry of the molecule. mgcub.ac.in

CD, on the other hand, measures the difference in absorption of left and right circularly polarized light. numberanalytics.com The combination of ORD and CD is a powerful tool for stereochemical elucidation. gla.ac.uk

The absolute configuration of this compound has been a point of contention. While early studies utilized ORD and CD for related structures, more recent and definitive assignments have often relied on single-crystal X-ray diffraction. gla.ac.uknih.gov For instance, one study identified the absolute stereochemistry of (-)-dihydrocanadensolide as (3S, 3aS, 6R, 6aR) through X-ray analysis, noting a specific rotation ([α]D) of -24.0 (c 0.10, MeOH). nih.gov This finding was contrasted with earlier reports that had assigned the same absolute configuration but with an opposite specific rotation sign. nih.gov Such discrepancies highlight the importance of using multiple, complementary techniques for unambiguous stereochemical assignment.

| Method | Application to this compound Stereochemistry | Key Findings/Principles |

| Optical Rotatory Dispersion (ORD) | Used to establish the absolute stereochemistry of related natural monolactones. gla.ac.ukgla.ac.uk | The sign of the Cotton effect in the ORD curve provides information on the absolute configuration of chiral centers. mgcub.ac.inamrita.edu |

| Circular Dichroism (CD) | Employed in conjunction with ORD for the stereochemical analysis of related lactones. gla.ac.ukgla.ac.uk | Measures differential absorption of polarized light, offering complementary stereochemical data. numberanalytics.com |

| Specific Rotation [α]D | Reported values have been used to characterize different stereoisomers. nih.gov | A value of -24.0 (c 0.10, MeOH) was reported for the (3S, 3aS, 6R, 6aR) enantiomer. nih.gov |

Coupling of Chromatographic Techniques with Spectroscopic Detection (e.g., GC-MS, LC-MS)

The coupling of separation techniques like gas chromatography (GC) and liquid chromatography (LC) with a highly sensitive and specific detector like a mass spectrometer (MS) provides a powerful tool for the identification and quantification of compounds in complex mixtures. hill-labs.co.nzmeasurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. hill-labs.co.nz In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. hill-labs.co.nz As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound by comparing it to spectral libraries. hill-labs.co.nz

This compound has been successfully identified in food products using GC-MS. nih.govacs.orgnais.net.cn In a notable study, this compound was identified for the first time in soy sauce. nih.govacs.orgresearchgate.net An ethyl acetate (B1210297) extract of the soy sauce was subjected to analysis, and GC-MS was one of the key techniques used to identify the bioactive metabolites present, including this compound. nih.govacs.org This analytical approach is crucial for characterizing the metabolome of fermented foods and identifying novel bioactive compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an analytical technique that separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. measurlabs.com It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, making them unsuitable for GC-MS. measurlabs.com LC-MS can handle a wide variety of sample types and is known for its high sensitivity, often capable of detecting components at parts-per-million (ppm) concentrations. measurlabs.com While specific, detailed LC-MS analyses focusing solely on this compound are less commonly reported than GC-MS studies, the technique is widely applied to the analysis of natural products, including other lactones and phenolic compounds. dntb.gov.ua For instance, LC-MS analysis has been used to identify numerous phenolic and non-phenolic compounds in plant extracts. researchgate.net The high selectivity of the mass spectrometric detection is invaluable when analyzing complex samples where numerous compounds might elute closely together. lcms.cz

| Technique | Application | Principle | Sample Type |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound in fermented food products. nih.govacs.org | Separation of volatile compounds followed by ionization and mass-based detection, providing a characteristic fragmentation pattern. hill-labs.co.nz | Soy Sauce Extract nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | General analysis of complex natural product extracts containing various metabolites. researchgate.netdntb.gov.ua | Separation of compounds in a liquid phase followed by mass spectrometric detection; suitable for non-volatile or thermally sensitive compounds. measurlabs.com | Plant Extracts, Fermented Products researchgate.netdntb.gov.ua |

Biological Activities and Molecular Mechanisms

Anti-inflammatory Properties

Dihydrocanadensolide, also known as Dehydrodiconiferyl alcohol (DHCA), has demonstrated notable anti-inflammatory activities in cellular models. nih.govnih.gov Research indicates that its mechanism of action involves the suppression of key pro-inflammatory molecules and the modulation of specific signaling pathways that regulate the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, iNOS)

This compound has been shown to effectively reduce the production of critical pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (Raw264.7), the compound suppressed the expression of these enzymes. nih.gov The induction of iNOS and COX-2 is a hallmark of inflammatory activation, leading to the production of nitric oxide (NO) and prostaglandins, respectively, which are key drivers of the inflammatory process. abcam.com By inhibiting these mediators, this compound helps to mitigate the inflammatory cascade. nih.gov

The compound also reduces the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are primarily mediated through the targeted modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various cytokines. nih.govabcam.com

Research demonstrates that this compound inhibits the NF-κB pathway by down-regulating the activity of I-κB kinase (IKK). nih.govnih.gov In the canonical NF-κB pathway, IKK activation leads to the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. sigmaaldrich.com This degradation frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. sigmaaldrich.com By reducing IKK activity, this compound prevents this cascade, thereby inhibiting the DNA binding activity of NF-κB and suppressing the expression of its target genes. nih.govnih.gov

Interestingly, while mitogen-activated protein kinase (MAPK) pathways, such as those involving ERK, p38, and JNK, are also known to regulate inflammation, studies on this compound in LPS-stimulated macrophages found that the compound did not affect the phosphorylation levels of these kinases. nih.gov This suggests that this compound's anti-inflammatory action is specific to the NF-κB signaling cascade and does not significantly involve the MAPK pathways under these experimental conditions. nih.gov

Data Tables

Table 1: Summary of Anti-inflammatory Activities of this compound

| Activity | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Pro-inflammatory Mediators | Cyclooxygenase-2 (COX-2) | Reduced production | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced production | nih.govnih.gov | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduced production | nih.gov | |

| Modulation of Signaling Pathways | NF-κB Pathway | Inhibited via down-regulation of I-κB kinase (IKK) activity | nih.govnih.gov |

Antimicrobial Activities (e.g., Antifungal)

With the rise of drug-resistant microbes, there is significant interest in identifying new antimicrobial agents from natural sources. Research in this area evaluates a compound's ability to inhibit the growth of or kill pathogenic bacteria and fungi. A review of available scientific databases indicates that this compound has not been evaluated for its potential antimicrobial or antifungal activities.

Understanding the specific mechanism by which a compound exerts antimicrobial effects—such as disrupting cell walls, inhibiting essential enzymes, or interfering with DNA replication—is vital for its development as a therapeutic agent. As there are no primary studies establishing the antimicrobial activity of this compound, its mechanism of action against microbial targets remains uninvestigated.

Phytotoxic Activity

Phytotoxicity refers to the toxic effect of a compound on plant growth. Such compounds, often called allelochemicals, can influence plant germination and development and have potential applications as natural herbicides. While the plant from which this compound can be isolated, Amorpha fruticosa, is known to have phytotoxic effects, the specific contribution of this compound to this activity has not been isolated or quantified in scientific studies. researchgate.netresearchgate.net Therefore, there is no direct evidence to report on the phytotoxic properties of the purified compound.

Inhibition of Seed Germination

The phytotoxic potential of this compound has been investigated as part of a broader screening of metabolites from endophytic fungi. In a notable study, (-)-Dihydrocanadensolide was isolated from Aspergillus sp., an endophytic fungus found in the plant Crassula arborescens. nih.govnih.gov The isolated compounds were subsequently evaluated for their ability to inhibit the seed germination of Arabidopsis thaliana. nih.govnih.gov

The crude methanol (B129727) extract of the Aspergillus sp. culture demonstrated potent phytotoxicity, completely inhibiting the germination of A. thaliana seeds at a concentration of 50 μg. nih.gov Following this, bioactivity-guided fractionation led to the isolation and testing of nine distinct compounds, including (-)-Dihydrocanadensolide. nih.govnih.gov While the study established a framework for testing the phytotoxicity of these metabolites, the results indicated that (-)-Dihydrocanadensolide did not exhibit significant inhibitory activity on seed germination in this specific assay. nih.govnih.gov The primary phytotoxic effects were attributed to other co-isolated compounds, namely aspertamarinoic acid and astellolide A. nih.govnih.gov

Table 1: Phytotoxic Activity of Compounds from Aspergillus sp. on A. thaliana Seed Germination

| Compound | Observed Inhibitory Activity |

|---|---|

| Aspertamarinoic acid | Significant |

| (-)-Dihydrocanadensolide | Not significant in this study |

| Kojic acid | Not reported as significant |

| Citreoisocoumarin | Not reported as significant |

| Astellolide A | Significant |

| Astellolide B | Not reported as significant |

| Astellolide G | Not reported as significant |

| Cyclo-N-methylphenylalanyltryptophenyl | Not reported as significant |

| (-)-Ditryptophenaline | Not reported as significant |

Data derived from a study on phytotoxic metabolites from an endophytic fungus. nih.govnih.gov

Effects on Plant Growth

The evaluation of compounds isolated from Aspergillus sp. also extended to general phytotoxic effects, which include impacts on seedling growth. researchgate.net However, specific data detailing the effects of purified (-)-Dihydrocanadensolide on the plant growth parameters of either monocotyledonous or dicotyledonous plants were not the focus of the published findings. researchgate.net The research highlighted the selective herbicidal activity of other metabolites from the extract, which were found to impact the seedling and root growth of certain weed species. researchgate.net

Enzyme Inhibition Profiles

Based on a review of available scientific literature, specific enzyme inhibition profiles for this compound have not been extensively characterized.

Kinetic Analysis of Enzyme Inhibition

No information is available in the reviewed literature regarding the kinetic analysis of enzyme inhibition by this compound. Such studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive) against any identified enzyme targets.

Structure Activity Relationships Sar and Structural Modifications

Impact of Core Skeleton Modifications on Biological Activity

The core structure of dihydrocanadensolide is a tetrahydrofuro[3,4-b]furan-2,4-dione system. Modifications to this fundamental skeleton can be expected to have a profound impact on its biological profile. While specific studies detailing the systematic modification of the this compound core are limited, research on analogous lactone-containing natural products provides valuable insights.

Furthermore, the synthesis of analogs of other complex natural products has shown that even subtle changes to the core, such as the introduction of heteroatoms or unsaturation, can lead to significant shifts in bioactivity. nih.gov The development of novel synthetic routes to this compound and its core structure is a crucial first step in exploring these possibilities and fully elucidating the SAR of its bicyclic skeleton. acs.org

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents and natural products, as biological systems are inherently chiral. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target protein with high affinity and specificity. The natural stereostructure of this compound has been determined as (3S,3aS,6R,6aR)-6-butyl-3-methyltetrahydrofuro[3,4-b]furan-2,4-dione.

Studies on other bioactive compounds have consistently demonstrated that different stereoisomers can exhibit vastly different biological effects. For example, the various stereoisomers of the antifungal agent ketoconazole (B1673606) show significant differences in their ability to inhibit cytochrome P-450 enzymes. mdpi.com Similarly, the antifungal activity of mefloquine (B1676156) analogs is dependent on their stereochemistry. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov For instance, in the case of the pesticide prothioconazole, the (R)-(-)-enantiomer has been shown to be significantly more fungicidal than the (S)-(+)-enantiomer. michberk.com

While the absolute configuration of naturally occurring this compound is known, comprehensive studies comparing the biological efficacy and selectivity of all its possible stereoisomers have not been extensively reported in the available literature. The synthesis and biological evaluation of the other seven stereoisomers of this compound would be a critical step in fully understanding its SAR and identifying the optimal configuration for a particular biological activity, such as its antifungal or phytotoxic effects. nih.govconicet.gov.ar

Role of Specific Functional Groups in Bioactivity

The biological activity of this compound is also influenced by its specific functional groups: the n-butyl group at position 6 and the methyl group at position 3. Altering these substituents can modulate the molecule's lipophilicity, steric profile, and potential for specific interactions with a biological target.

Systematic reviews of synthetic derivatives of other natural products, such as costunolide (B1669451) and dehydrocostus lactone, have shown that modifications to side chains can enhance anticancer potential and improve pharmacokinetic properties. nih.gov For example, the introduction of amino or triazole groups can increase tumor selectivity and water solubility. nih.gov Research on hederagenin (B1673034) derivatives has also demonstrated that modifications at various positions can lead to compounds with potent cytotoxic effects. mdpi.com

In the context of this compound, the n-butyl group contributes significantly to the molecule's lipophilicity. Varying the length or branching of this alkyl chain would likely impact its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies on cannabinoid analogs have shown that the length and bulk of a side chain are important for potency. nih.gov Similarly, modifying the methyl group, for instance, by replacing it with other alkyl groups or functional groups capable of hydrogen bonding, could introduce new interactions with a target, potentially altering the compound's activity and selectivity. The phytotoxicity of ginger metabolites and their synthetic derivatives has been shown to be influenced by modifications of the functional groups on their side chains. mdpi.com

Computational Approaches to SAR

Computational methods are powerful tools for investigating SAR, providing insights that can guide the synthesis and testing of new analogs. schrodinger.com Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key in silico techniques that can be applied to this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. nih.gov This method can help to identify potential biological targets for this compound and to understand the molecular basis of its activity. Although specific molecular docking studies for this compound are not widely available in the reviewed literature, its known biological activities suggest potential targets for investigation.

Given its antifungal properties, docking studies could be performed against key fungal enzymes involved in cell wall synthesis or other vital pathways. nih.gov Similarly, its phytotoxic effects could be explored by docking it into plant-specific enzymes or receptors. nih.govresearchgate.net The process would involve generating a 3D model of this compound and docking it into the binding sites of various target proteins. The results would be scored based on the predicted binding affinity, and the binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information can then be used to design new analogs with improved binding and, consequently, enhanced biological activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. schrodinger.com These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

A 3D-QSAR study has been conducted on a series of furofuranone lactones, the same structural class as this compound, for their cytotoxic activity. nih.gov This type of study generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields. The resulting model can highlight regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. Such a model for this compound and its analogs could provide a visual representation of the SAR, guiding the design of more potent compounds. For example, a QSAR model might indicate that increasing the steric bulk at a certain position of the butyl group would enhance activity, while placing an electron-withdrawing group on the furan (B31954) ring would be detrimental. The development of robust QSAR models for the various biological activities of this compound would be a valuable tool in the rational design of new and more effective derivatives.

Synthesis and Biological Evaluation of Analogues and Derivatives

Design Principles for Dihydrocanadensolide Analogues

The design of this compound analogues is guided by structure-activity relationship (SAR) principles, which seek to correlate a molecule's chemical structure with its biological activity. wikipedia.org For this compound, the core tetrahydrofuro[3,4-b]furan-2,4-dione scaffold is the primary focus for modification. The design principles revolve around altering key positions on this scaffold, primarily the C-3 and C-6 positions, and exploring the stereochemistry of the molecule.

Key design considerations include:

Modification of the C-6 Substituent: The natural product possesses an n-butyl group at the C-6 position. Analogue design involves varying this alkyl chain to explore its impact on lipophilicity and binding interactions.

Modification of the C-3 Substituent: The C-3 methyl group is another critical site for modification. The synthesis of analogues involves replacing the methyl group with other alkyl groups, phenyl groups, or functional moieties to probe the steric and electronic requirements for biological activity. google.com

Stereochemical Variation: The stereochemistry at C-3, C-3a, C-6, and C-6a is crucial. Design strategies often involve the synthesis of epimers—diastereomers that differ at only one stereocenter—to understand how the spatial arrangement of substituents affects activity. For example, the synthesis of 3-epi-dihydrocanadensolide, where the stereochemistry of the C-3 methyl group is inverted relative to the natural product, is a key strategy to evaluate the importance of this center. google.comgla.ac.uk

Introduction of Functional Groups: Incorporating different functional groups can alter the molecule's properties. For instance, the introduction of halogen atoms or groups suitable for further reaction (like an alkyne) can be used to modulate activity or to create probes for mechanistic studies. nih.gov

These principles allow medicinal chemists to systematically alter the this compound structure to map the chemical features responsible for its biological effects. wikipedia.org

Synthetic Routes to Novel Derivatives (e.g., Epimers)

Several synthetic strategies have been developed to access this compound and its derivatives, including its epimers. These routes provide a means to systematically modify the core structure.

One primary route involves the chemical modification of the related natural product, canadensolide (B1215938).

Catalytic Hydrogenation of Canadensolide: this compound and its C-3 epimer can be synthesized from canadensolide, which features an exocyclic methylene (B1212753) group at the C-3 position. Catalytic hydrogenation of this double bond is a key method. The stereochemical outcome of the hydrogenation can be controlled to produce different epimers. For instance, hydrogenation of canadensolide using a palladium on charcoal catalyst can yield 3-epi-dihydrocanadensolide. google.comgla.ac.uk A patent describes the synthesis of racemic (±)-3-epi-dihydrocanadensolide in 90% yield from racemic canadensolide. google.com

Another powerful approach utilizes modern synthetic methods starting from simple chiral precursors.

Radical Cyclization from D-Xylose: An intramolecular radical cyclization has been successfully employed for the synthesis of (+)-dihydrocanadensolide and its C-3 epimer, (–)-3-epi-dihydrocanadensolide. dntb.gov.uanii.ac.jp This method starts from the readily available carbohydrate D-xylose and utilizes a 5-hexenyl system to construct the bicyclic lactone core. researchgate.netresearchgate.netjst.go.jp This approach is significant as it also demonstrates the influence of an additional stereocenter on the outcome of the radical cyclization process. researchgate.net

A patent also describes the synthesis of a range of novel derivatives by modifying the substituents at both the C-3 and C-6 positions, including alkyl, phenyl, and alkoxycarbonyl groups. google.com

| Starting Material | Synthetic Method | Product(s) | Reference |

|---|---|---|---|

| Canadensolide | Catalytic Hydrogenation | 3-epi-dihydrocanadensolide | google.comgla.ac.uk |

| (±)-Canadensolide | Catalytic Hydrogenation | (±)-3-epi-dihydrocanadensolide | google.com |

| D-Xylose | Intramolecular Radical Cyclization | (+)-Dihydrocanadensolide | researchgate.netjst.go.jp |

| D-Xylose | Intramolecular Radical Cyclization | (–)-3-epi-dihydrocanadensolide | dntb.gov.uanii.ac.jp |

Comparative Biological Activity Studies of Analogues (in pre-clinical models)

The development of synthetic analogues has enabled comparative studies to evaluate their biological activities. Pre-clinical evaluations have revealed that certain derivatives of the tetrahydrofuro[3,4-b]furan-2,4-dione scaffold possess significant biological properties.

Notably, canadensolide, 3-epi-dihydrocanadensolide, and other novel synthetic derivatives have demonstrated anti-ulcer activity. google.com These compounds are reported to be useful in the treatment of gastric and duodenal ulcers. google.com While the parent compound, canadensolide, is known for its antifungal properties, the evaluation of its hydrogenated derivatives has expanded the potential therapeutic applications of this chemical class. gla.ac.uk The ability to synthesize a variety of analogues with different substituents at the C-3 and C-6 positions has allowed for the exploration of how these structural changes impact the observed anti-ulcer effects. google.com

| Compound | Reported Biological Activity (Pre-clinical) | Reference |

|---|---|---|

| Canadensolide | Anti-ulcer, Antifungal | google.comgla.ac.uk |

| 3-epi-dihydrocanadensolide | Anti-ulcer | google.com |

| Various C-3 and C-6 substituted derivatives | Anti-ulcer | google.com |

Derivatization for Enhanced Research Utility (e.g., probe synthesis)

Derivatization of a natural product is a key strategy for creating chemical probes—specialized molecules used to study biological systems. researchgate.net These probes can be used for identifying cellular targets, visualizing biological processes, or elucidating a compound's mechanism of action.

The synthetic routes developed for this compound analogues are amenable to the creation of such research tools. researchgate.net For example, synthetic strategies that allow for the introduction of various substituents at the C-3 and C-6 positions can be adapted to install reporter tags or reactive groups. google.com These could include:

Fluorescent Probes: A fluorescent dye could be attached to the this compound scaffold to allow for imaging of its distribution within cells.

Affinity Probes: A "handle" such as a biotin (B1667282) tag or a clickable alkyne group could be incorporated. This would enable affinity purification of the cellular proteins that bind to this compound, thereby helping to identify its biological target(s).

The structure-activity relationship studies on related natural products, such as dihydroartemisinin, highlight the power of this approach. In those studies, derivatization at the C-10 position was used to create more potent analogues and to probe interactions with biological targets. nih.gov Similarly, the flexible synthetic access to the this compound core provides a platform for the rational design and synthesis of chemical probes to further investigate its biological functions. researchgate.net

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Pre-clinical Biological Matrices

Quantitative analysis in pre-clinical studies is fundamental to understanding the pharmacokinetic profile of a compound. It involves measuring the concentration of the analyte in biological matrices such as plasma, urine, and tissue homogenates over time. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed for this purpose due to their high sensitivity, selectivity, and accuracy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net It is a cornerstone for quantitative bioanalysis in drug discovery and pre-clinical development. science.org.au A validated LC-MS/MS method for Dihydrocanadensolide would be essential for its pre-clinical evaluation.

The development of such a method would involve several critical steps. First, the MS parameters for this compound would be optimized by infusing a standard solution into the mass spectrometer. This process identifies the optimal ionization source conditions (e.g., electrospray ionization, ESI) and the most abundant and stable precursor ion. This precursor ion is then fragmented to produce product ions, and the most intense and specific precursor-to-product ion transition is selected for Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity for quantification. ontosight.ai

Next, chromatographic conditions would be established to ensure the separation of this compound from endogenous matrix components that could cause interference. This involves selecting an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography) and optimizing the mobile phase composition and gradient. ontosight.ai Sample preparation is another crucial aspect, aiming to extract the analyte from the biological matrix (e.g., plasma or tissue homogenate) and remove proteins and other interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated.

Once developed, the method must be rigorously validated according to international guidelines to ensure its reliability. Validation parameters typically include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. upenn.edu

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

A validated LC-MS/MS method would enable the accurate determination of this compound concentrations in samples from in vitro and in vivo pre-clinical studies.

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify substances within a sample. researchgate.net It is particularly suitable for volatile or semi-volatile compounds, or those that can be made volatile through chemical derivatization.

This compound has been successfully identified and quantified in a fermented food matrix (soy sauce) using GC-MS. websiteonline.cnnih.gov An ethyl acetate (B1210297) extract of the sample was analyzed using an Agilent 7890A GC system coupled to a 5975C mass selective detector. websiteonline.cn The method utilized an HP-5MS capillary column for separation. websiteonline.cn For quantitative analysis, a flame ionization detector (FID) was used with purified this compound as an external standard. websiteonline.cn

The mass spectrum obtained via electron ionization (EI) showed a molecular ion peak at m/z 212, corresponding to the molecular weight of this compound. websiteonline.cn The fragmentation pattern is a key identifier for the compound's structure.

Below is a table summarizing the GC-MS parameters used for the analysis of this compound in a published study. websiteonline.cn

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A |

| Mass Spectrometer | Agilent 5975C Mass Selective Detector |

| Capillary Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 33 to 450 |

| Key Mass Fragments (m/z) | 212 (M+), 98 (base peak), 69 |

Table 1: GC-MS parameters for this compound analysis. Data sourced from Li et al., 2014. websiteonline.cn

Method validation for GC-MS analysis in a pre-clinical context would follow similar principles to LC-MS/MS validation, ensuring specificity, linearity, accuracy, precision, and robustness for its intended purpose. researchgate.netgla.ac.uk

Metabolite Identification in Pre-clinical Metabolic Studies

Metabolite identification is a critical component of pre-clinical research, providing insights into the biotransformation of a compound. nih.gov These studies are essential to understand the metabolic fate of a potential drug candidate and to identify any metabolites that may be pharmacologically active or contribute to toxicity. nih.gov Such investigations are typically conducted using in vitro models (e.g., liver microsomes, hepatocytes) and in vivo animal studies. nih.gov

The identification of this compound metabolites would typically be performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-Q-TOF MS. organic-chemistry.org This technology provides accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. organic-chemistry.org

A typical workflow for metabolite identification of this compound would involve:

Incubating this compound with a metabolically active system, such as human or animal liver microsomes, in the presence of necessary cofactors like NADPH.

Analyzing samples from the incubation mixture at different time points using LC-HRMS.

Comparing the chromatograms of the test samples with control samples (without the drug or without cofactors) to find potential drug-related components.

Using data mining tools to search for predicted metabolites based on common metabolic reactions (e.g., oxidation, hydrolysis, conjugation) and their expected exact masses.

Interpreting the MS/MS fragmentation spectra of the potential metabolites. The fragmentation pattern of a metabolite often retains structural elements of the parent compound, aiding in the structural elucidation. acs.org For this compound, key fragments from the parent structure (e.g., m/z 98) would be sought in the spectra of its metabolites. websiteonline.cn

Common metabolic pathways for a lactone-containing compound like this compound could include hydrolysis of the lactone rings, as well as Phase I oxidative metabolism (e.g., hydroxylation) on the alkyl side chain and the furofuran core, followed by Phase II conjugation reactions (e.g., glucuronidation or sulfation). acs.org

Isotope Labeling for Mechanistic and Biosynthetic Studies

Isotope labeling is a powerful technique used to trace the fate of atoms or molecules through a sequence of reactions, making it invaluable for elucidating biosynthetic pathways and reaction mechanisms. nih.gov In these studies, precursors enriched with stable isotopes (like ²H, ¹³C, ¹⁵N) or radioactive isotopes (like ¹⁴C) are introduced into a biological system, such as a fungal culture that produces the compound of interest. science.org.au The resulting natural product is then isolated and analyzed, typically by mass spectrometry or NMR spectroscopy, to determine the position and extent of isotope incorporation. nih.gov

The biosynthesis of related bislactone antibiotics, such as canadensolide (B1215938), has been proposed to occur via an alkylcitric acid type of intermediate, derived from the condensation of a fatty acid with oxaloacetate. gla.ac.ukgla.ac.ukgla.ac.uk Early studies on the biosynthesis of the related compound canadensic acid utilized ¹⁴C-labeled precursors to support this pathway. gla.ac.ukgla.ac.uk

For this compound, a hypothetical biosynthetic pathway suggests it is derived from precursors like acyl-CoA and oxaloacetic acid. researchgate.net To confirm such a pathway, stable isotope labeling experiments could be designed:

Feeding Studies: Cultures of a this compound-producing fungus (e.g., Penicillium canadense or Aspergillus sp.) would be fed with isotopically labeled precursors, such as [¹³C₂]-acetate or [¹³C₄]-succinate. gla.ac.uknih.gov

Isolation: After a period of incubation, this compound would be extracted and purified from the culture.

Analysis: The purified compound would be analyzed by ¹³C-NMR to identify which carbon atoms in the this compound structure are enriched with ¹³C. This provides direct evidence of which precursors are incorporated and how the molecular skeleton is assembled. Mass spectrometry can also be used to determine the degree of isotope incorporation. nih.gov

Furthermore, deuterated (²H) intermediates proposed in the biosynthetic pathway could be synthesized and fed to the culture. gla.ac.uk The successful incorporation of these labeled intermediates into the final this compound molecule would provide strong evidence for their role in the biosynthetic sequence. gla.ac.uk These mechanistic studies are fundamental to understanding how complex natural products are constructed in nature. researchgate.net

Advanced Chromatography for Purity and Chiral Analysis

Assessing the purity and confirming the stereochemistry of a chiral compound are critical steps in natural product research. This compound possesses four chiral centers, meaning it can exist as multiple stereoisomers. nih.gov The precise three-dimensional arrangement of atoms is crucial as different stereoisomers can exhibit distinct biological activities.

The absolute stereostructure of this compound isolated from natural sources has been a subject of some controversy but was definitively determined as (3S,3aS,6R,6aR)-6-butyl-3-methyltetrahydrofuro[3,4-b]furan-2,4-dione through single-crystal X-ray diffraction analysis. websiteonline.cnnih.govacs.org This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a crystalline sample. websiteonline.cn Studies on this compound isolated from both soy sauce and the endophytic fungus Aspergillus sp. have confirmed this specific stereochemistry. websiteonline.cnnih.gov

While X-ray crystallography is definitive, it requires a suitable single crystal. For routine analysis of enantiomeric and diastereomeric purity, advanced chromatographic techniques are employed. tandfonline.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for separating enantiomers. tandfonline.com CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.